molecular formula C16H19ClN2 B240228 N-(3-chloropropyl)-1,2,3,4-tetrahydroacridin-9-amine

N-(3-chloropropyl)-1,2,3,4-tetrahydroacridin-9-amine

Cat. No. B240228
M. Wt: 274.79 g/mol
InChI Key: OYLFPGJHECCVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloropropyl)-1,2,3,4-tetrahydroacridin-9-amine (also known as 3-Cl-THA) is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of acridine derivatives, which have been shown to possess a broad range of biological activities.

Scientific Research Applications

3-Cl-THA has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to possess neuroprotective and neurorestorative properties, which make it a promising candidate for the development of novel therapies.

Mechanism of Action

The exact mechanism of action of 3-Cl-THA is not fully understood, but it is believed to act through multiple pathways. It has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. It also has antioxidant properties, which protect neurons from oxidative stress and inflammation.
Biochemical and physiological effects:
3-Cl-THA has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, as well as to protect neurons from damage. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Cl-THA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. It also has a relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-Cl-THA. One area of interest is the development of more potent derivatives of the compound, which may have increased efficacy in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the compound's effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of new drug delivery systems may improve the bioavailability and efficacy of 3-Cl-THA.

Synthesis Methods

The synthesis of 3-Cl-THA involves the reaction of 1,2,3,4-tetrahydroacridine with 3-chloropropylamine in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

Product Name

N-(3-chloropropyl)-1,2,3,4-tetrahydroacridin-9-amine

Molecular Formula

C16H19ClN2

Molecular Weight

274.79 g/mol

IUPAC Name

N-(3-chloropropyl)-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C16H19ClN2/c17-10-5-11-18-16-12-6-1-3-8-14(12)19-15-9-4-2-7-13(15)16/h1,3,6,8H,2,4-5,7,9-11H2,(H,18,19)

InChI Key

OYLFPGJHECCVFH-UHFFFAOYSA-N

SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCl

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCl

Origin of Product

United States

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